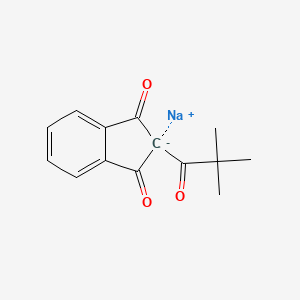
Pindone sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pindone sodium salt is a useful research compound. Its molecular formula is C14H13NaO3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Rabbit Control
Pindone is primarily used to control European rabbit populations (Oryctolagus cuniculus), which are considered invasive and damaging to agriculture and native ecosystems. It is particularly effective in areas where other poisons, such as sodium fluoroacetate (1080), pose risks to non-target species or humans .
Efficacy Studies : Research indicates that pindone is most effective when administered in multiple doses over several days. A study demonstrated that rabbits exposed to pindone bait showed signs of poisoning typically within 6 to 12 days after ingestion, with mortality rates significantly influenced by the dosage and duration of exposure .
| Study | Dosage | Days to First Signs | Average Days to Death |
|---|---|---|---|
| Trial 1 | 4 g/kg | 8.13 | 10.63 |
| Trial 2 | 25 mg/kg | 6.83 | 9.17 |
| Trial 3 | Constant bait for 7 days | 8.5 | Varies |
Non-Target Species Risk Assessment
Research has also focused on the potential risks posed by pindone to non-target species, including birds and native mammals. The APVMA report highlights that while pindone poses risks, these can be managed through careful baiting practices and monitoring .
Key Findings :
- Pindone can cause both primary (direct consumption of bait) and secondary poisoning (predation on poisoned rabbits) in non-target species.
- Effective baiting techniques are crucial for minimizing risks to non-target fauna while maximizing control of rabbit populations .
Case Study 1: Efficacy in Urban Areas
In urban settings where traditional poisons cannot be used due to safety concerns, pindone has been successfully employed. A study evaluated its effectiveness in a semi-rural area where it was found that pindone significantly reduced rabbit populations over a controlled period while maintaining safety for domestic animals .
Case Study 2: Behavioral Impact on Rabbits
A laboratory study assessed the welfare impacts of pindone poisoning on rabbits. Results indicated that rabbits experienced significant welfare compromises due to internal hemorrhaging following exposure. The study emphasized the importance of humane treatment methods when using anticoagulants like pindone .
Environmental Considerations
The environmental impact of using pindone is a critical area of research. While it effectively controls rabbit populations, there are concerns regarding its effects on non-target species and ecosystems. Ongoing studies aim to refine baiting strategies that minimize these risks while ensuring effective pest management .
特性
CAS番号 |
6120-20-3 |
|---|---|
分子式 |
C14H13NaO3 |
分子量 |
252.24 g/mol |
IUPAC名 |
sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1 |
InChIキー |
PPRNMFDWJLACKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |
正規SMILES |
CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |
Key on ui other cas no. |
6120-20-3 |
関連するCAS |
83-26-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















